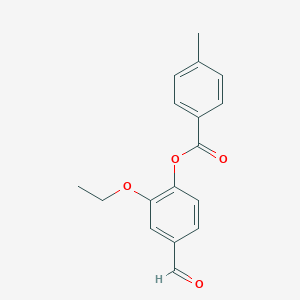

2-Ethoxy-4-formylphenyl 4-methylbenzoate

Description

Significance of Aromatic Esters in Chemical Synthesis

Aromatic esters are a significant class of organic compounds characterized by an ester functional group attached to an aromatic ring. bjmu.edu.cnresearchgate.net This structural motif is a cornerstone in the synthesis of a vast array of commercially important molecules, including pharmaceuticals, agrochemicals, and polymers. bjmu.edu.cnresearchgate.net Their prevalence stems from their relative stability and the variety of chemical transformations they can undergo. google.com These reactions, which include hydrolysis, reduction, and electrophilic substitution on the aromatic ring, make aromatic esters versatile building blocks for constructing more complex molecular architectures. bjmu.edu.cn Furthermore, many aromatic esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. researchgate.netchemicalbook.com

Role of Formyl Groups in Complex Molecule Construction

The formyl group (–CHO), a carbonyl group bonded to a hydrogen atom, is the defining feature of aldehydes. mdpi.comnih.gov Its presence on a phenyl ring, as in formyl-substituted phenyl derivatives, imparts significant reactivity. The carbonyl carbon of the formyl group is electrophilic and readily undergoes nucleophilic attack, a fundamental reaction in the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.com This reactivity is harnessed in numerous synthetic transformations to build molecular complexity. The formyl group can also be oxidized to a carboxylic acid or reduced to an alcohol, providing a gateway to other functional groups. mdpi.com

Overview of Ethoxy and Methylbenzoate Moieties in Chemical Scaffolds

The 4-methylbenzoate group is the ester portion derived from 4-methylbenzoic acid (p-toluic acid). The methyl group on the benzoate (B1203000) ring can also subtly influence the electronic environment of the ester. The entire methylbenzoate moiety acts as a leaving group in certain reactions and its ester linkage is susceptible to cleavage under acidic or basic conditions.

Contextualizing 2-Ethoxy-4-formylphenyl 4-methylbenzoate within Modern Organic Synthesis

This compound, with its combination of an aromatic ester, a reactive aldehyde, and modifying ether and methyl groups, represents a chemical scaffold with potential for further synthetic elaboration. The formyl group offers a prime site for reactions such as aldol (B89426) condensations, Wittig reactions, or reductive aminations, allowing for the extension of the molecular framework. The ester linkage provides a point for potential cleavage and derivatization. The strategic placement of the ethoxy group ortho to the ester linkage can influence the conformation and reactivity of the molecule. This compound can be viewed as a derivative of ethylvanillin, a common flavoring agent, highlighting how simple, readily available starting materials can be transformed into more complex structures for chemical research. rsc.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2-ethoxy-4-formylphenyl) 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-3-20-16-10-13(11-18)6-9-15(16)21-17(19)14-7-4-12(2)5-8-14/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDGNEDYQYJBPAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of 2 Ethoxy 4 Formylphenyl 4 Methylbenzoate

While specific experimental data for 2-Ethoxy-4-formylphenyl 4-methylbenzoate is not extensively documented in publicly available literature, its properties can be predicted based on its structure and comparison with analogous compounds.

Interactive Data Table: Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₇H₁₆O₄ | - |

| Molecular Weight | 284.31 g/mol | - |

| CAS Number | 331002-74-5 | [Vendor Data] |

| Appearance | Likely a solid at room temperature | Analogy to similar substituted phenyl benzoates |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane (B109758), ethyl acetate, and acetone; poorly soluble in water | General property of aromatic esters |

Synthesis of 2 Ethoxy 4 Formylphenyl 4 Methylbenzoate

A plausible and efficient method for the synthesis of 2-Ethoxy-4-formylphenyl 4-methylbenzoate is the esterification of 3-ethoxy-4-hydroxybenzaldehyde (B1662144) (ethylvanillin) with 4-methylbenzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is widely used for the preparation of esters from phenols.

The reaction would proceed by the nucleophilic attack of the hydroxyl group of ethylvanillin on the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

Hypothetical Synthetic Scheme:

(A graphical representation of the reaction between ethylvanillin and 4-methylbenzoyl chloride to yield the title compound)

The starting material, 4-methylbenzoyl chloride, can be readily prepared from p-toluic acid by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net

Spectroscopic Analysis

Interactive Data Table: Predicted Spectroscopic Data

| Technique | Predicted Key Signals | Rationale |

| ¹H NMR | Aromatic protons in the 7-8 ppm range. A singlet for the aldehyde proton around 10 ppm. A quartet and a triplet for the ethoxy group around 4 ppm and 1.4 ppm, respectively. A singlet for the methyl group on the benzoate (B1203000) ring around 2.4 ppm. | Based on standard chemical shift values for aromatic, aldehyde, ethoxy, and methyl protons. |

| ¹³C NMR | Carbonyl carbons of the ester and aldehyde in the 160-190 ppm range. Aromatic carbons in the 110-160 ppm range. Carbons of the ethoxy group around 64 ppm and 15 ppm. Methyl carbon around 21 ppm. | Based on typical chemical shifts for the respective carbon environments. |

| IR Spectroscopy | Strong C=O stretching bands for the ester and aldehyde around 1720 cm⁻¹ and 1700 cm⁻¹, respectively. C-O stretching bands for the ester and ether linkages in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching just above 3000 cm⁻¹. Aldehydic C-H stretching bands around 2820 and 2720 cm⁻¹. | Characteristic vibrational frequencies for the functional groups present. |

Research Findings and Potential Applications

Specific research focused on 2-Ethoxy-4-formylphenyl 4-methylbenzoate is limited. However, the structural motifs within the molecule suggest potential areas of interest for chemical research.

The presence of the formyl group makes it a valuable intermediate for the synthesis of more complex molecules. For instance, it could be used in the synthesis of Schiff bases, chalcones, or other heterocyclic compounds, which are classes of molecules often investigated for their biological activities. The formyl group can also serve as a handle for immobilization onto solid supports or for the construction of larger supramolecular assemblies.

An in-depth analysis of the synthetic methodologies and reaction pathways for the chemical compound this compound is presented in this article. The synthesis of this specific aryl ester involves a sequence of well-established organic reactions, including the formation of an ester linkage, the introduction of a formyl group onto an aromatic ring, and the ethoxylation of a phenolic precursor. This article explores these key transformations in detail, referencing established and advanced synthetic strategies.

Synthesis and Exploration of Chemically Diverse Derivatives and Analogues of 2 Ethoxy 4 Formylphenyl 4 Methylbenzoate

Modification at the Formyl Group: Imines, Oximes, and Hydrazones

The aldehyde functionality in 2-Ethoxy-4-formylphenyl 4-methylbenzoate is a prime site for chemical derivatization, readily undergoing condensation reactions with primary amines, hydroxylamine (B1172632), and hydrazine (B178648) to form imines (Schiff bases), oximes, and hydrazones, respectively. These reactions are fundamental in organic synthesis for creating new carbon-nitrogen double bonds.

Imines , or azomethines, are typically synthesized by the acid-catalyzed reaction of the formyl group with a primary amine. wikipedia.org This reaction involves the initial formation of a hemiaminal intermediate, which then dehydrates to yield the imine. The reactivity of the imine group is similar to that of a carbonyl group, though generally less reactive. wikipedia.org

Oximes are formed through the reaction of the aldehyde with hydroxylamine or its hydrochloride salt, often in a polar solvent like ethanol. nih.gov This reaction is pH-dependent and can be facilitated by the presence of a base. nih.gov The resulting oximes can exist as E/Z isomers, and their formation has been reported for various acetophenone (B1666503) derivatives. newworldencyclopedia.org

Hydrazones are synthesized by the condensation of the formyl group with hydrazine hydrate (B1144303) or substituted hydrazines. numberanalytics.comnih.gov These reactions are often carried out by refluxing the reactants in an alcohol solvent, sometimes with a catalytic amount of acid. nih.gov Hydrazone derivatives are valuable intermediates in the synthesis of various heterocyclic compounds. numberanalytics.comnih.gov

| Derivative | Reactant | Typical Reaction Conditions |

|---|---|---|

| Imine | Primary Amine (R-NH2) | Acid catalyst, often with heating to remove water. wikipedia.org |

| Oxime | Hydroxylamine (NH2OH) | Reaction in a polar solvent like ethanol, often with a base. nih.gov |

| Hydrazone | Hydrazine (N2H4) or its derivatives | Refluxing in a solvent such as ethanol. numberanalytics.comnih.gov |

Derivatization of the Phenyl Rings: Halogenation, Nitration, and Alkylation

Further diversification of the this compound structure can be achieved by electrophilic substitution reactions on the two phenyl rings. The presence of activating groups (ethoxy and methyl) and a deactivating group (formyl) directs the position of substitution.

Halogenation of benzaldehyde (B42025) derivatives can be achieved using various reagents. For instance, chlorination in the presence of a Lewis acid catalyst like anhydrous ferric chloride typically directs the substitution to the meta-position relative to the formyl group. youtube.com In the absence of a catalyst, chlorination can lead to the formation of a benzoyl chloride. youtube.com Bromination of substituted benzaldehydes can be carried out using a combination of hydrobromic acid and an oxidizing agent like hydrogen peroxide. google.com Base-promoted α-halogenation can also occur at the carbon adjacent to the carbonyl group. jove.comlibretexts.org

Nitration of phenol (B47542) derivatives is a common electrophilic aromatic substitution. The reaction is typically carried out using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at controlled temperatures. uobasrah.edu.iq For substituted phenols, the position of nitration is influenced by the directing effects of the existing substituents.

Alkylation of phenols can be accomplished through several methods. One common approach is the reaction of the phenol with an alkyl halide or sulfate (B86663) in the presence of a base. alfa-chemistry.com This reaction proceeds via nucleophilic substitution by the phenoxide anion. alfa-chemistry.com Another method involves the acid-catalyzed reaction of the phenol with an olefin. acs.orgresearchgate.net The choice of alkylating agent and reaction conditions can influence whether O-alkylation or C-alkylation occurs. researchgate.netrsc.org

| Reaction | Typical Reagents | Key Considerations |

|---|---|---|

| Halogenation | Cl2/FeCl3, HBr/H2O2 | The catalyst and reaction conditions determine the position of substitution. youtube.comgoogle.com |

| Nitration | HNO3/H2SO4 | Reaction temperature needs to be carefully controlled. uobasrah.edu.iq |

| Alkylation | Alkyl halides/base, Olefins/acid | Can result in either O-alkylation or C-alkylation depending on the conditions. alfa-chemistry.comresearchgate.net |

Heterocyclic Scaffolds Derived from Formylphenyl Benzoate (B1203000) Precursors

The formyl group of this compound and its derivatives serves as a key building block for the synthesis of various heterocyclic ring systems.

Thiazole (B1198619) and Thiazolidinone Ring Construction

Thiazole derivatives can be synthesized through the renowned Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. slideshare.netsci-hub.se Alternatively, thiazoles can be formed from the reaction of thiosemicarbazone derivatives with α-halocarbonyl compounds. sci-hub.se Aromatic aldehydes, such as the formyl group in the parent compound, can be converted to thiosemicarbazones, which then undergo cyclization to form the thiazole ring. nih.govsci-hub.se Various synthetic protocols, including microwave-assisted and one-pot multicomponent reactions, have been developed for the efficient synthesis of thiazole derivatives. sci-hub.senih.gov

Thiazolidinone rings are often constructed from Schiff bases (imines). The reaction of an imine with thioglycolic acid (mercaptoacetic acid) is a common method for synthesizing 4-thiazolidinones. chemmethod.comchemmethod.com The imine precursors can be readily prepared from aromatic aldehydes. nih.govchemmethod.com Knoevenagel condensation with aromatic aldehydes can also be employed to introduce substituents at the 5-position of the thiazolidinone ring. mdpi.com

| Heterocycle | Key Precursor from Aldehyde | Common Synthetic Method |

|---|---|---|

| Thiazole | Thiosemicarbazone | Condensation with an α-haloketone (Hantzsch synthesis). slideshare.netsci-hub.se |

| Thiazolidinone | Imine (Schiff Base) | Cyclization with thioglycolic acid. chemmethod.comchemmethod.com |

Benzimidazole (B57391) Derivatives

Benzimidazoles are typically synthesized through the condensation of o-phenylenediamine (B120857) with aldehydes or carboxylic acids and their derivatives. nih.govthieme-connect.com The reaction of an aromatic aldehyde with o-phenylenediamine is a widely used method, often promoted by a variety of catalysts, including supported gold nanoparticles, Lewis acids, or under oxidative conditions. nih.govnih.govresearchgate.netorganic-chemistry.org This reaction proceeds through the initial formation of a Schiff base, followed by cyclization and subsequent oxidation or dehydrogenation to afford the aromatic benzimidazole ring system. nih.gov

Benzo[c]furan Derivatives

The synthesis of benzo[c]furans, also known as isobenzofurans, can be approached through various synthetic strategies. thieme-connect.de While direct synthesis from this compound is not straightforward, derivatives of the parent compound could potentially serve as precursors. For instance, synthetic routes to benzo[b]furans often involve the cyclization of ortho-substituted phenols, which could be conceptually adapted. acs.orgnih.govnih.gov Some methods for benzo[b]furan synthesis involve the reaction of salicylaldehydes with other reagents, highlighting the utility of the formyl group in building the furan (B31954) ring. nih.gov

Azo Compound Formations and their Chemical Properties

Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) connecting two aromatic rings. wikipedia.orgnumberanalytics.com These compounds are renowned for their vibrant colors and are widely used as dyes. newworldencyclopedia.orgscienceinfo.com

The synthesis of aromatic azo compounds is classically achieved through a two-step process: diazotization followed by an azo coupling reaction. unb.ca The first step involves the treatment of a primary aromatic amine with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. wikipedia.orgunb.ca This diazonium salt then acts as an electrophile in the second step, reacting with an electron-rich aromatic compound (the coupling component) to form the azo linkage. wikipedia.orgunb.ca

To generate azo derivatives from the this compound scaffold, the ester would likely first be hydrolyzed and the resulting phenol or aniline (B41778) derivative used in the azo coupling reaction. Alternatively, an amino group could be introduced onto one of the phenyl rings to serve as the diazo component.

The chemical properties of azo compounds are largely dictated by the azo group and the substituents on the aromatic rings. numberanalytics.com They can undergo reduction to form hydrazo compounds or amines, and oxidation to azoxy compounds. numberanalytics.com Aromatic azo compounds typically exist in a stable trans configuration. numberanalytics.com

| Aspect | Description |

|---|---|

| Synthesis | Diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound. wikipedia.orgunb.ca |

| Key Functional Group | Azo group (-N=N-). numberanalytics.com |

| Notable Property | Often exhibit strong color due to extended π-conjugation. newworldencyclopedia.orgscienceinfo.com |

| Common Reactions | Reduction to amines, oxidation to azoxy compounds. numberanalytics.com |

Design and Synthesis of Structurally Related Aryl Esters

The synthesis of this compound and its structurally related analogues involves the formation of an ester bond between a phenolic derivative and a carboxylic acid derivative. The design of these molecules often focuses on modifying the phenolic and benzoyl moieties to investigate structure-activity relationships for various applications. The primary synthetic routes for such aryl esters are adaptations of classic esterification reactions, tailored for the specific reactants.

The core structure of these analogues is based on the esterification of a substituted phenol with a substituted benzoic acid. For the title compound, the phenolic component is 2-ethoxy-4-formylphenol (ethyl vanillin), and the acidic component is 4-methylbenzoic acid (p-toluic acid). The design of related structures can involve variations at several points:

Substitution on the Phenolic Ring: The ethoxy group can be replaced with other alkoxy groups (e.g., methoxy) or other substituents. The formyl group can also be modified or replaced.

Substitution on the Benzoyl Ring: The methyl group on the benzoyl moiety can be moved to other positions (ortho, meta) or replaced with other electron-donating or electron-withdrawing groups to modulate the electronic properties of the ester.

Two of the most prevalent methods for synthesizing such aryl esters are the Schotten-Baumann reaction and the Steglich esterification.

Schotten-Baumann Reaction

This method is a widely used and effective technique for the acylation of alcohols and phenols. iitk.ac.in It typically involves the reaction of an acyl chloride with a phenol in the presence of a base. iitk.ac.injk-sci.com For the synthesis of compounds like this compound, 2-ethoxy-4-formylphenol would be reacted with 4-methylbenzoyl chloride.

The reaction is often performed in a two-phase solvent system, such as an organic solvent (like dichloromethane (B109758) or diethyl ether) and water. wikipedia.org An aqueous base (e.g., sodium hydroxide) neutralizes the hydrogen chloride gas that is liberated during the reaction, driving the equilibrium towards the product. wikipedia.org To enhance the reactivity of the phenol, it can first be converted to the more nucleophilic sodium phenoxide by treatment with sodium hydroxide. shout.education This phenoxide ion then readily attacks the acyl chloride. shout.education The general procedure involves adding the acylating agent, dissolved in an organic solvent, dropwise to a cooled, basic solution of the phenol. wikidot.com

Steglich Esterification

The Steglich esterification is another powerful method for forming esters under mild conditions, which is particularly useful when dealing with sensitive or sterically hindered substrates. wikipedia.orgjove.com This reaction utilizes a carbodiimide, most commonly N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent to activate the carboxylic acid. wikipedia.org A crucial component is the use of a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). synarchive.com

In this process, the carboxylic acid (e.g., 4-methylbenzoic acid) reacts with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the nucleophilic phenol (2-ethoxy-4-formylphenol). rsc.org DMAP acts as an acyl-transfer catalyst, intercepting the O-acylisourea to form a more reactive acylated pyridinium (B92312) species, which accelerates the reaction and suppresses side reactions. wikipedia.orgrsc.org A key advantage of this method is that it proceeds under mild, often room temperature, conditions. wikipedia.org However, a significant drawback is the formation of dicyclohexylurea (DCU) as a byproduct, which is insoluble in most common solvents and must be removed by filtration. wikipedia.orgnih.gov Greener protocols using alternative solvents like acetonitrile (B52724) have been developed to make the process more environmentally friendly. jove.com

The selection of the synthetic method depends on the specific substrates, their sensitivity, and the desired scale of the reaction. For instance, while the Schotten-Baumann reaction is robust and uses inexpensive reagents, the Steglich esterification offers milder conditions suitable for more complex or delicate molecules. rsc.orgchemistry-reaction.com

Below is a table summarizing reaction conditions for the synthesis of various aryl esters using methods applicable to the target compound and its analogues.

| Phenolic Reactant | Acylating Agent | Method | Base/Catalyst | Solvent | Yield (%) |

| Phenol | Benzoyl Chloride | Schotten-Baumann | Pyridine (B92270)/NaOH | Water/Organic | High |

| Substituted Phenols | Aromatic/Aliphatic Carboxylic Acids | Phosphonitrilic Chloride Activation | N-Methyl Morpholine (NMM) | Dichloromethane | 80-95 iajpr.com |

| Vanillic Acid | - (Self-condensation) | Steglich Esterification | DCC/DMAP | DMSO | - nih.gov |

| 4-(isopropoxymethyl)-2-methoxyphenol | Isobutyryl chloride | Esterification | 4-Dimethylaminopyridine (DMAP) | - | 93 aip.org |

| Phenol | Aroyl Peroxides | DABCO-mediated | DABCO | Dichloroethane (DCE) | 61-88 researchgate.net |

| Vanillin | p-Trifluorobenzaldehyde | N-Heterocyclic Carbene Catalysis | K₂CO₃ | Toluene | - researchgate.net |

Advanced Chemical Applications and Potential in Materials Science

Utilization as a Synthetic Intermediate in Multi-Step Organic Synthesis

The structure of 2-Ethoxy-4-formylphenyl 4-methylbenzoate makes it a versatile intermediate for complex organic synthesis. The aldehyde (-CHO) group is a particularly reactive handle for forming new carbon-carbon bonds.

Key Reactions and Potential:

Aldol (B89426) and Knoevenagel Condensations: Benzaldehyde (B42025) derivatives are classic substrates for these reactions, which are fundamental in building larger molecular frameworks. d-nb.infomanchester.ac.uk The formyl group on the phenyl ring can react with enolates or active methylene (B1212753) compounds to create more complex structures. The rate and outcome of such reactions are often influenced by the electronic properties of other substituents on the ring, such as the ethoxy group. d-nb.info

Organocatalysis: The aldehyde functional group is central to many organocatalytic transformations. For instance, it can react with N-heterocyclic carbenes (NHCs) to form a "Breslow intermediate," a key species in reactions like the benzoin (B196080) condensation. acs.org The compound could serve as a valuable substrate to test the efficacy of new organocatalysts. rsc.org

Precursor to Other Functional Groups: The formyl group can be readily oxidized to a carboxylic acid or reduced to an alcohol, providing pathways to different classes of compounds. It can also be converted into imines, oximes, or other nitrogen-containing functional groups, further expanding its synthetic utility. The commercial production of benzaldehyde, for example, often involves the hydrolysis of benzal chloride, which is derived from the chlorination of toluene. ncert.nic.in

Integration into Polymeric Systems and Thin Films (e.g., related benzo[c]furans)

The arrangement of the ethoxy and formyl groups on the phenyl ring presents an opportunity for cyclization to form heterocyclic structures, particularly benzo[c]furan (isobenzofuran) derivatives. These heterocycles are of significant interest in materials science.

Benzo[c]furan Derivatives: Benzo[c]furans are a class of highly reactive heteroaromatic compounds known for their luminescent and electroluminescent properties. chemicalbook.com Although the parent compound is unstable, stability can be enhanced by substituents. chemicalbook.com The target molecule could act as a precursor to a substituted benzo[c]furan, which could then be used as a monomer for polymerization. thieme-connect.de

Applications in Organic Electronics: Functionalized benzo[c]furan derivatives have been successfully incorporated into organic light-emitting diode (OLED) devices. chemicalbook.com Similarly, benzo[b]furan derivatives have been developed as blue-light emitting materials for electroluminescent applications and are used in the synthesis of various polymers. researchgate.netnih.gov Polymers containing furan-based structures are being explored for their charge transport properties, making them relevant for environmentally compatible electronics. researchgate.net The potential conversion of this compound to a stable furan-based heterocycle opens a pathway for its integration into such advanced polymeric systems.

Exploration in Optical and Photo-electronic Materials

The benzoate (B1203000) ester component of the molecule is a well-established building block for liquid crystals and other photo-responsive materials.

Liquid Crystals: Aryl benzoate esters are a foundational class of compounds known to exhibit liquid crystalline properties. researchgate.netwisc.educhymist.com The rod-like (calamitic) shape of these molecules, combined with the presence of alkoxy chains, promotes the formation of mesophases (e.g., nematic and smectic) over a range of temperatures. mdpi.com Mixtures of different cholesteryl esters, including cholesteryl benzoate, are famously used as temperature-sensitive materials that change color. wisc.educhymist.com The specific structure of this compound, with its ester and alkoxy groups, suggests it could be a candidate for forming or being a component in liquid crystal mixtures.

Photoluminescence: The introduction of ester groups to aromatic systems can enhance their photoluminescence. researchgate.net Benzoate esters, in particular, have been studied for their role as photosensitization catalysts and auxiliaries in light-powered chemical reactions. nih.gov Some benzoate derivatives exhibit strong blue emission in solution with high quantum yields. researchgate.net This suggests potential applications in areas like fluorescent probes or components in optical sensors.

Role in Catalyst Development

The molecule offers multiple sites that could be leveraged in the design and study of catalysts.

Substrate for Catalyst Evaluation: As discussed, benzaldehyde derivatives are frequently used as model substrates to test the efficiency of new catalytic systems, such as in Knoevenagel condensations, cyanosilylations, and aldol reactions. rsc.orgnih.gov The electronic nature of the ring substituents can modulate the reactivity, providing a means to probe catalyst performance under different conditions. d-nb.info

Ligand Precursor: The formyl group can be chemically modified to create a chelating site capable of binding to a transition metal. This modified molecule could then act as a ligand. The development of novel ligands is crucial for advancing homogeneous catalysis, with applications in cross-coupling reactions and asymmetric synthesis. tum.dechiba-u.jp Palladium complexes with custom-designed ligands, for instance, are widely used in Suzuki and other cross-coupling reactions. mdpi.comsigmaaldrich.com By transforming the aldehyde, this compound could serve as a precursor for anchoring a homogeneous catalyst to a solid support or for creating a soluble catalyst with unique properties.

Specialty Chemical Formulations (e.g., flavor and fragrance components derived from related structures)

Phenolic compounds and their derivatives are widely used in the flavor and fragrance industry. ncert.nic.infragranceconservatory.com While the target molecule itself is an ester, its structural relatives, particularly ethoxy-substituted phenols, are known fragrance components.

Related Fragrance Compounds: A closely related compound, 2-Ethoxy-4-methylphenol, is known commercially as Ultravanil or Supervanil. fragranceconservatory.comfragranceu.com It is valued for its powerful, sweet vanilla aroma with phenolic and spicy undertones. fragranceu.comthegoodscentscompany.com This compound is used as a booster for other vanilla notes in fragrance formulations and is noted for being less prone to discoloration than vanillin. fragranceu.comthegoodscentscompany.com

Industrial Application: The use of 2-Ethoxy-4-methylphenol is subject to guidelines by the International Fragrance Association (IFRA), which sets limits on its concentration in consumer products for skin and non-skin applications. thegoodscentscompany.com Other related compounds like 4-methylguaiacol (2-Methoxy-4-methylphenol) are also used for their sweet, spicy, and smoky notes in both fragrance and flavor applications. thegoodscentscompany.com This demonstrates a clear precedent for using ethoxy- and methoxy-substituted phenols with a para-alkyl group as specialty fragrance ingredients. googleapis.comgoogle.com

Conclusion and Future Research Directions in 2 Ethoxy 4 Formylphenyl 4 Methylbenzoate Chemistry

Summary of Current Understanding

Currently, 2-Ethoxy-4-formylphenyl 4-methylbenzoate is primarily recognized within chemical supplier catalogs, identified by its CAS number 331002-74-5. Its molecular formula is C₁₇H₁₆O₄, with a molecular weight of 284.31 g/mol . Detailed scientific literature focusing exclusively on its synthesis, properties, and applications is sparse. However, its constituent functional groups, an ethoxy-substituted formylphenyl component and a 4-methylbenzoate (p-toluate) moiety, are well-studied in other contexts. Benzaldehyde (B42025) derivatives are widely utilized as intermediates in the synthesis of pharmaceuticals, fragrances, and dyes. knowledge-sourcing.comjk-sci.comresearchgate.net Similarly, benzoate (B1203000) esters are prevalent in the formulation of plasticizers, and other specialty chemicals. The current understanding is therefore largely inferential, based on the known chemistry of these related compound classes.

Unexplored Synthetic Pathways and Chemical Transformations

The synthesis of this compound likely involves standard esterification and aldehyde formation reactions. However, there is considerable scope for exploring more efficient and sustainable synthetic methodologies.

Potential Synthetic Routes for Exploration:

One-Pot Syntheses: Developing a one-pot reaction where the starting materials are converted to the final product without isolating intermediates could significantly improve efficiency. For instance, a procedure starting from a suitable phenol (B47542) could involve sequential ethoxy group introduction, formylation, and esterification in a single reaction vessel.

Green Chemistry Approaches: Future research should focus on employing green chemistry principles, such as using bio-based solvents, developing catalytic methods to replace stoichiometric reagents, and exploring enzymatic transformations. startus-insights.com For example, lipase-catalyzed esterification could offer a milder and more selective alternative to traditional chemical methods.

Novel Formylation Techniques: While standard formylation methods exist, investigating newer techniques like the Duff reaction or the Reimer-Tiemann reaction under phase-transfer catalysis could provide alternative and potentially higher-yielding pathways.

Unexplored Chemical Transformations:

Reactions of the Aldehyde Group: The formyl group is a versatile handle for a plethora of chemical transformations. Unexplored avenues for this compound include its use in condensation reactions (e.g., Knoevenagel, Wittig), reductive aminations to form novel amines, and as a precursor for the synthesis of heterocyclic compounds.

Substitution Reactions: The aromatic rings present opportunities for electrophilic and nucleophilic substitution reactions, leading to a diverse library of derivatives with potentially new properties. A recent study on 4-formyl phenols with electron-donating groups has shown that direct aromatic substitution of the formyl group can occur under certain conditions, a pathway that could be explored for this compound. kirj.ee

Opportunities in Advanced Spectroscopic and Computational Analysis

A thorough characterization of this compound using advanced spectroscopic techniques is essential for a complete understanding of its properties.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR): While basic ¹H and ¹³C NMR data would confirm the structure, advanced 2D NMR techniques like COSY, HSQC, and HMBC would provide unambiguous assignments of all protons and carbons, which is crucial for a molecule of this complexity. The carbonyl carbon of the ester and aldehyde groups would have characteristic shifts in the ¹³C NMR spectrum, typically between 160-180 ppm and 190-215 ppm, respectively. ucalgary.calibretexts.org

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorptions from the ester and aldehyde carbonyl (C=O) groups. Aromatic esters typically show a "Rule of Three" pattern with strong peaks around 1700 cm⁻¹, 1200 cm⁻¹, and 1100 cm⁻¹. spectroscopyonline.comspectroscopyonline.com The aldehyde C-H stretch would also be a key diagnostic peak.

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the elemental composition. Fragmentation patterns observed in MS/MS experiments could provide insights into the molecule's stability and bonding.

Computational Analysis:

Density Functional Theory (DFT): DFT calculations can be employed to predict the molecule's geometry, electronic structure, and spectroscopic properties. mdpi.comresearchgate.net This can help in interpreting experimental spectra and understanding the reactivity of the molecule. For instance, DFT can predict the HOMO-LUMO energy gap, providing insights into its potential use in optoelectronic materials. researchgate.net

Molecular Docking: If the compound is explored for biological applications, molecular docking studies could predict its binding affinity and mode of interaction with target proteins, such as enzymes. nih.gov

Emerging Areas for Materials and Specialty Chemical Applications

The unique combination of functional groups in this compound suggests its potential in several emerging fields. The demand for specialty chemicals is on the rise, particularly in sectors like electronics, pharmaceuticals, and personal care. trinitylogistics.com

Potential Applications:

Liquid Crystals: The rigid, aromatic core of the molecule is a common feature in liquid crystalline materials. By modifying the terminal groups, it may be possible to design derivatives that exhibit mesomorphic properties.

Polymer Chemistry: The aldehyde functionality can be used to synthesize novel polymers through polymerization reactions or to act as a cross-linking agent to modify the properties of existing polymers.

Organic Electronics: Molecules with extended π-systems and donor-acceptor character are of interest in organic electronics. The interplay between the electron-donating ethoxy group and the electron-withdrawing formyl and benzoate groups could lead to interesting photophysical properties.

Fragrance and Flavor Industry: Benzaldehyde and its derivatives are well-known for their characteristic aromas. researchgate.net The specific substitution pattern of this compound could result in a unique scent profile, making it a candidate for use in perfumery and as a flavoring agent.

Outlook for Rational Design of New Derivatives

The rational design of new derivatives of this compound, guided by computational modeling and a deeper understanding of structure-property relationships, holds significant promise.

Strategies for Derivative Design:

Systematic Modification: A systematic variation of the substituents on both aromatic rings can be undertaken. For example, changing the length of the alkoxy chain (from ethoxy to butoxy, etc.) or replacing the methyl group on the benzoate ring with other alkyl or functional groups can fine-tune the material's properties.

Bioisosteric Replacement: For pharmaceutical or agrochemical applications, bioisosteric replacement of functional groups could lead to compounds with improved biological activity and metabolic stability.

AI-Driven Design: The use of artificial intelligence and machine learning in chemical research is a rapidly growing trend. knowledge-sourcing.comstartus-insights.comtrinitylogistics.com AI algorithms can be trained on existing data of related compounds to predict the properties of new, virtual derivatives, thereby accelerating the discovery of molecules with desired characteristics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.